3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrimidine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on the known actions of similar compounds, it is plausible that it binds to its target protein and inhibits its function, leading to downstream effects on cellular processes .
Biochemical Pathways
Inhibition of c-met kinase, as seen with similar compounds , can affect multiple signaling pathways involved in cell growth and survival.
Result of Action
Based on the actions of similar compounds, it may inhibit cell growth and induce cell death .
Biological Activity
The compound 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one (CAS No. 452089-39-3) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C28H28N6S2 with a molecular weight of approximately 512.69 g/mol. The structure features a triazole and pyrimidine ring system with a phenylpropene sulfanyl group that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrimidine moieties often exhibit a diverse range of biological activities. Below is a summary of the major activities associated with this compound:
Antimicrobial Activity
Several studies have demonstrated that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. For instance:
- A study on similar compounds showed moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus species with MIC values ranging from 1 to 5 μg/ml .
- The presence of the sulfanyl group in the structure may enhance the antimicrobial efficacy by affecting membrane permeability or enzyme inhibition.
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented:
- Compounds with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines. For example, some derivatives exhibited IC50 values as low as 2.48 μM against A549 lung cancer cells .
- The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with triazole structures have been reported to exhibit anti-inflammatory effects:
- In vitro studies suggested that certain derivatives could inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .
Case Studies
- Antimicrobial Efficacy : A series of synthesized triazole derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions on the triazole ring displayed enhanced activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : A study focused on the antiproliferative effects of various triazole derivatives revealed that modifications at the C-5 position significantly influenced their activity against breast cancer cell lines (MCF-7), with some compounds achieving IC50 values below 5 μM.
Data Tables
Biological Activity | Tested Compounds | Activity Observed | MIC/IC50 Values |
---|---|---|---|
Antimicrobial | Triazole Derivatives | Moderate to Good | 1–5 μg/ml |
Anticancer | Triazole Derivatives | Significant Inhibition | 2.48 μM (A549) |
Anti-inflammatory | Various Derivatives | Cytokine Inhibition | Not specified |
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-7-14-12-15(22)18-16-19-20-17(21(14)16)23-11-6-10-13-8-4-3-5-9-13/h3-6,8-10,12H,2,7,11H2,1H3,(H,18,19,22)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDJCIAGKLUHMC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.